
Thiopheneglyoxal
Descripción general
Descripción
Synthesis Analysis
Thiophene derivatives have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Molecular Structure Analysis
The molecular structure of thiophene-based compounds can be analyzed using various techniques such as high-performance liquid chromatography, mass spectrometry, and capillary electrophoresis . The three major pathways for molecular structure changes that can occur will be examined: primary amino acid sequence changes (e.g., truncation, deamidation, oxidation), posttranslational modifications (e.g., glycosylation), and higher-order structural changes (e.g., secondary folding, aggregation) .
Chemical Reactions Analysis
The reaction mechanisms and kinetics of thiophene oxidation reactions initiated by hydroperoxyl radical, and decomposition of the related intermediates and complexes, have been considered . A theoretical analysis of the reaction system showed that some acetic acid, glyoxylic acid, oxalic acid and glycolic acid would be produced as by-products during the oxidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-based compounds can be analyzed using various techniques . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Aplicaciones Científicas De Investigación
Therapeutic Importance in Medicinal Chemistry
Thiophene and its derivatives, including Thiopheneglyoxal, exhibit a broad spectrum of therapeutic properties. They are used extensively in medicinal chemistry due to their effectiveness in various biological and physiological functions. These include roles as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer agents (Shah & Verma, 2018).
Applications in Material Science and Electronics
Thiophene-based materials, like Thiopheneglyoxal, have gained prominence in the field of material science. They are valuable in the fabrication of electronic and optoelectronic devices due to their semiconductor and fluorescent properties. This makes them crucial for applications in the development of various technologies, including organic photovoltaics, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) (Turkoglu et al., 2017).
Use in Antimicrobial and Anticancer Research
Thiophene derivatives have shown significant antimicrobial potential, which is crucial in the development of new drugs and treatments. Their antimicrobial and anticancer activities are being extensively studied, suggesting their potential as key components in future therapeutic agents (Mishra et al., 2016).
Research on Naturally Occurring Thiophenes
The study of naturally occurring thiophenes is also significant. These compounds, derived from plants, possess a range of biological properties like antimicrobial, antiviral, antileishmanial, nematicidal, insecticidal, phototoxic, and anticancer activities (Ibrahim et al., 2016).
Synthesis and Characterization for Diverse Applications
The synthesis and characterization of novel thiophene moieties are of high interest, as they offer wider therapeutic activity and potential applications in a range of scientific research areas (Verma et al., 2023).
Scientific Research Applications of Thiopheneglyoxal
Therapeutic Importance in Medicinal Chemistry
Thiophene and its derivatives, such as Thiopheneglyoxal, are crucial in medicinal chemistry due to their wide range of therapeutic properties. These compounds are used in drug synthesis and have been effective in treating various diseases. They exhibit biological and physiological functions, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities. This makes them a significant focus for the development of new pharmacological agents (Shah & Verma, 2018).
Material Science and Electronic Device Fabrication
Thiophene-based materials, including derivatives of Thiopheneglyoxal, are important in material science, especially for the development of electronic and optoelectronic devices. Their semiconductor and fluorescent properties make them suitable for applications such as organic photovoltaics, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) (Turkoglu et al., 2017).
Antimicrobial and Anticancer Research
Thiophene derivatives demonstrate significant antimicrobial and anticancer potential. This highlights their role in the development of new treatments and drugs for various infections and cancers (Mishra et al., 2016).
Study of Naturally Occurring Thiophenes
Research on naturally occurring thiophenes, including Thiopheneglyoxal derivatives, has revealed a range of biological properties such as antimicrobial, antiviral, antileishmanial, nematicidal, insecticidal, phototoxic, and anticancer activities. These compounds are derived from various plants and have significant implications in natural product research and drug development (Ibrahim et al., 2016).
Synthesis and Characterization for Diverse Applications
The synthesis and characterization of novel thiophene moieties, including Thiopheneglyoxal, are key areas of interest. They offer potential applications in a wide range of scientific research areas, providing opportunities for the development of sophisticated molecules with broad pharmacological activities (Verma et al., 2023).
Mecanismo De Acción
Target of Action
Thiopheneglyoxal, a thiophene-based compound, primarily targets enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .
Mode of Action
Thiopheneglyoxal interacts with its targets, COX and LOX, resulting in their inhibition . This interaction disrupts the normal function of these enzymes, leading to a reduction in the production of pro-inflammatory mediators. The exact molecular interactions between thiopheneglyoxal and these enzymes are still under investigation.
Biochemical Pathways
The inhibition of COX and LOX enzymes by thiopheneglyoxal affects the arachidonic acid metabolic pathway . These enzymes are responsible for the conversion of arachidonic acid into prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. By inhibiting these enzymes, thiopheneglyoxal reduces the production of these inflammatory mediators, thereby exerting its anti-inflammatory effects .
Pharmacokinetics
Like other small molecules, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters
Result of Action
The molecular and cellular effects of thiopheneglyoxal’s action primarily involve the reduction of inflammation. By inhibiting COX and LOX enzymes, thiopheneglyoxal decreases the production of pro-inflammatory mediators. This leads to a decrease in the inflammatory response, which can be beneficial in conditions where inflammation plays a key role .
Action Environment
Environmental factors can influence the action, efficacy, and stability of thiopheneglyoxal. For instance, the presence of other molecules can affect its ability to bind to its target enzymes . Additionally, factors such as pH and temperature can influence its stability and activity . More research is needed to fully understand how various environmental factors influence the action of thiopheneglyoxal.
Direcciones Futuras
Propiedades
IUPAC Name |
2-oxo-2-thiophen-2-ylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O2S/c7-4-5(8)6-2-1-3-9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVGLIZLQMRBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00930095 | |
| Record name | Oxo(thiophen-2-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-(thiophen-2-yl)acetaldehyde | |
CAS RN |
138380-43-5 | |
| Record name | Oxo(thiophen-2-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does thiopheneglyoxal facilitate the separation of d-block cations?
A: Thiopheneglyoxal acts as a precursor for synthesizing "anils," a class of organic compounds with a specific structure that readily forms complexes with d-block cations like chromium(III), manganese(II), iron(III), cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), mercury(II), and gold(III) []. These complexes exhibit varying affinities for different stationary phases, enabling separation techniques like thin-layer chromatography (TLC) and paper chromatography.
Q2: What specific advantages does thin-layer chromatography offer in separating d-block cation complexes derived from thiopheneglyoxal?
A: Thin-layer chromatography (TLC) demonstrates superior performance in separating these complexes due to the significant differences in migration rates exhibited by the distinct complexes on the gel layers []. This characteristic, coupled with the compact nature of the spots formed by these complexes, allows for clear and efficient separation. Moreover, the separated complexes, visible on the TLC plate, can be quantified using spectrophotometric methods, offering a robust analytical tool for studying these interactions.
Q3: Can you provide an example of a specific anil synthesized from thiopheneglyoxal and its application in complexation studies?
A: Researchers successfully synthesized p-(p'-aminophenyl)thiophenyliminomethyl-2-thienylketone using thiopheneglyoxal and bis(p(aminophenyl)sulphide as starting materials []. This tridentate ligand effectively forms complexes with various transition metals, including copper(II), nickel(II), cobalt(II), chromium(III), manganese(III), and iron(III). Notably, the study revealed the formation of dimeric complexes with copper(II), nickel(II), and cobalt(II), while chromium(III), manganese(III), and iron(III) formed monomeric complexes. These findings highlight the versatility of thiopheneglyoxal-derived ligands in coordination chemistry.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

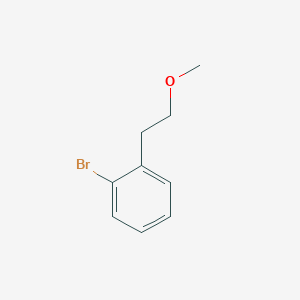
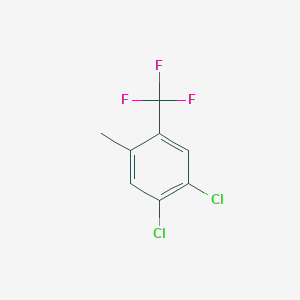
![Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B1312052.png)
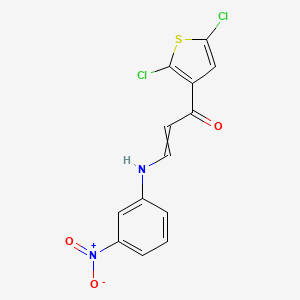

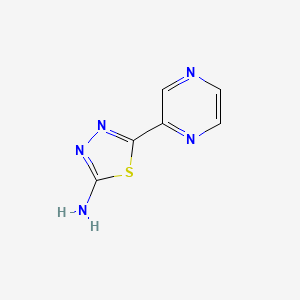
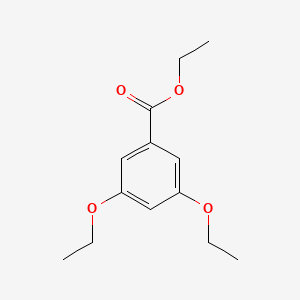


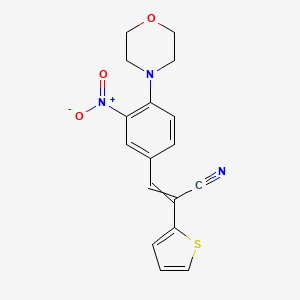

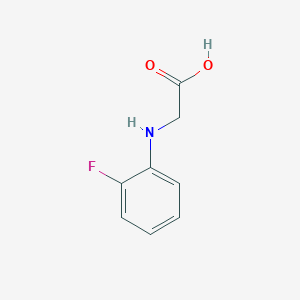

![5-[(Z)-(2,4-dichlorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1312086.png)